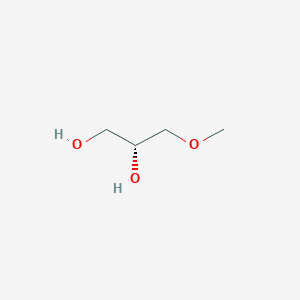

(2R)-3-methoxypropane-1,2-diol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H10O3 |

|---|---|

Molekulargewicht |

106.12 g/mol |

IUPAC-Name |

(2R)-3-methoxypropane-1,2-diol |

InChI |

InChI=1S/C4H10O3/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3/t4-/m1/s1 |

InChI-Schlüssel |

PSJBSUHYCGQTHZ-SCSAIBSYSA-N |

Isomerische SMILES |

COC[C@@H](CO)O |

Kanonische SMILES |

COCC(CO)O |

Herkunft des Produkts |

United States |

Biocatalytic and Enzymatic Approaches to 2r 3 Methoxypropane 1,2 Diol

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution has emerged as a powerful technique for the separation of enantiomers from a racemic mixture. This strategy relies on the ability of enzymes to selectively catalyze the transformation of one enantiomer, allowing for the separation of the reacted and unreacted forms.

Kinetic Resolution of Diastereomeric and Enantiomeric Substrates

Kinetic resolution is a cornerstone of biocatalytic synthesis for obtaining enantiomerically pure compounds like (2R)-3-methoxypropane-1,2-diol. The process typically involves the enantioselective acylation or hydrolysis of a racemic mixture of the diol or a suitable precursor. In a common chemoenzymatic approach, a racemic vicinal diol, such as 3-methoxypropane-1,2-diol, is used as the starting material. skemman.isresearchgate.net The primary hydroxyl group is often protected with a bulky group to direct the enzyme's action toward the secondary hydroxyl group. researchgate.net

The enzyme then selectively acylates one of the enantiomers, resulting in a mixture of an acylated product and the unreacted alcohol enantiomer, which can then be separated. skemman.isresearchgate.net For instance, research has demonstrated the resolution of racemic 1,2-propanediol derivatives through lipase-catalyzed transacetylation. researchgate.net This method is completely enantioselective for the (R)-enantiomer, yielding the (R)-acetate and the unreacted (S)-alcohol. researchgate.net Subsequent de-acylation of the (R)-acetate affords the desired (2R)-diol. skemman.is This strategy is highly effective, though it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate. ethz.ch

Enzymatic Desymmetrization of Prochiral Precursors

Enzymatic desymmetrization offers an elegant alternative to kinetic resolution, with the potential to achieve a theoretical yield of 100%. semanticscholar.org This technique involves the modification of a prochiral or meso compound, which has two enantiotopic functional groups, to create a chiral molecule in a single step. nih.govmdpi.com

For the synthesis of this compound, a suitable prochiral precursor would be 2-methoxypropane-1,3-diol. An enzyme, typically a lipase (B570770), can selectively acylate one of the two enantiotopic primary hydroxyl groups. nih.govmdpi.com This asymmetric acylation breaks the symmetry of the molecule, directly yielding a chiral monoacetate. mdpi.com This method has been successfully applied to a variety of 2-substituted-1,3-propanediols, demonstrating high yields and enantioselectivities. nih.govmdpi.com While direct literature on the desymmetrization of 2-methoxypropane-1,3-diol is sparse, the principles have been established with structurally similar substrates, such as other 2-alkyl and 2-aryl-1,3-propanediols, using lipases to produce valuable chiral building blocks. semanticscholar.orgnih.gov

Influence of Lipases (e.g., Pseudomonas cepacia, Candida antarctica) on Stereoselectivity

The choice of lipase is critical as it profoundly influences the stereoselectivity and efficiency of the resolution. Lipases from Pseudomonas cepacia (now often classified as Burkholderia cepacia) and Candida antarctica are among the most widely utilized enzymes in biocatalysis due to their broad substrate tolerance and high stereoselectivity. semanticscholar.orgnih.gov

Pseudomonas cepacia Lipase (PCL) has been shown to be highly effective in the kinetic resolution of propane-1,2-diol precursors. researchgate.netresearchgate.net In chemoenzymatic strategies, PCL catalyzes the transacetylation of protected 1,2-diols with remarkable enantioselectivity. researchgate.netresearchgate.net Studies show it selectively acylates the (R)-enantiomer, allowing for the straightforward separation of the resulting (R)-acetate from the unreacted (S)-alcohol. skemman.isresearchgate.net

Candida antarctica Lipase B (CALB) , often used in its immobilized form as Novozym 435, is another robust biocatalyst known for its high enantioselectivity in resolving sec-alcohols and related compounds. bme.hu CALB has been successfully used in the kinetic resolution of various chiral amines and alcohols, often achieving excellent enantiomeric excess (ee). bme.huuobabylon.edu.iq For example, in the resolution of the structurally related (±)-1-methoxy-2-propylamine, CALB-catalyzed acylation yielded the (R)-amide with high enantiopurity. bme.hu The effectiveness of CALB is also dependent on the acylating agent and immobilization support, which can alter its activity and selectivity. uobabylon.edu.iqnih.gov

The table below summarizes findings from the kinetic resolution of precursors and related compounds using these lipases.

| Enzyme | Substrate | Acylating Agent | Product | Conversion (%) | Enantiomeric Excess (ee) | Reference |

| Pseudomonas cepacia Lipase | 1-[bis(4-methoxyphenyl)]methoxypropane-2-ol | Acetate (B1210297) | (2R)-acetate | ~50 | High (not specified) | researchgate.net |

| Pseudomonas cepacia Lipase | Racemic 1,2-diol benzhydryl ethers | Acetate | (2R)-acetate | ~50 | High (not specified) | skemman.isresearchgate.net |

| Candida antarctica Lipase B (Novozym 435) | (±)-1-methoxypropan-2-amine | Diisopropyl malonate | (R)-amide | 44.9 | 92.0% | bme.hu |

| Candida antarctica Lipase B (Novozym 435) | (±)-1-methoxypropan-2-amine | Isopropyl 2-ethoxyacetate | (R)-amide | ~50 | >80% | uobabylon.edu.iq |

This table is generated based on data for the specified compound precursors or structurally similar molecules.

Optimization of Biocatalytic Reaction Conditions (Solvents, Temperature, pH)

Optimizing reaction conditions is crucial for maximizing enzyme activity, stability, and stereoselectivity. mdpi.com Key parameters that affect biocatalytic processes include the choice of solvent, temperature, and pH. mdpi.com

Solvents: The reaction medium can significantly impact lipase performance. Organic solvents are often preferred for acylation reactions to shift the thermodynamic equilibrium toward synthesis rather than hydrolysis. Solvents like methyl tert-butyl ether (MTBE), hexane, and isooctane (B107328) are commonly used. researchgate.netbme.hu The use of a solvent-free system is also an environmentally favorable option that can be effective. mdpi.com

Temperature: Lipases are generally thermotolerant, but an optimal temperature exists for each specific reaction. bme.hu For instance, reactions with CALB are often conducted at temperatures between 40°C and 60°C. nih.govbme.hu In some cases, decreasing the temperature has been shown to dramatically increase enantioselectivity. researchgate.net

pH: For hydrolytic reactions that occur in aqueous media, pH is a critical factor. The optimal pH is enzyme-dependent, and maintaining it with a buffer solution (e.g., phosphate (B84403) buffer at pH 7.0) is standard practice. mdpi.commdpi.com For reactions in organic media, the pH memory of the enzyme, established by the pH of the last aqueous solution it was in contact with, can influence its catalytic activity.

De Novo Enzymatic Synthesis and Pathway Engineering

Beyond resolving racemic mixtures, the construction of novel enzymatic pathways allows for the de novo synthesis of chiral molecules from simple, achiral starting materials. This approach, often involving multi-enzyme cascades, represents a highly efficient and sustainable manufacturing strategy.

Multi-Enzymatic Cascade Reactions for Production

Multi-enzyme cascade reactions combine several enzymatic steps in a single pot, avoiding the need for isolating intermediates, which reduces waste and improves process efficiency. polimi.itrsc.org These cascades can be run sequentially or simultaneously. nih.gov For the synthesis of chiral vicinal diols, a typical cascade might involve a C-C bond-forming step followed by one or more stereoselective reduction steps. nih.govrsc.org

A potential pathway for this compound could start from methoxyacetaldehyde (B81698) and another simple aldehyde.

Carboligation: A thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase, such as benzoylformate decarboxylase (BFD), could catalyze the condensation of methoxyacetaldehyde and formaldehyde (B43269) to form 3-methoxy-2-oxopropanal.

Stereoselective Reduction: The resulting α-keto aldehyde could then be reduced by a sequence of stereoselective alcohol dehydrogenases (ADHs). A first ADH would reduce one carbonyl group to a hydroxyl group, and a second ADH would reduce the remaining carbonyl to yield the desired (2R, S)- or (R, R)-diol configuration. Cofactor regeneration systems, such as using formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), are essential for driving these reduction steps. polimi.itnih.gov

The table below outlines a conceptual multi-enzyme cascade for vicinal diol synthesis, based on established systems for similar products like 1-phenylpropane-1,2-diol (B147034). nih.govrsc.org

| Reaction Step | Enzyme Class | Example Enzyme | Substrate(s) | Product | Reference (for analogous systems) |

| 1. Acyloin Condensation | Carboligase | Benzoylformate Decarboxylase (BFD) | Benzaldehyde (B42025), Acetaldehyde | (R)-Phenylacetylcarbinol | rsc.orgresearchgate.net |

| 2. Carbonyl Reduction | Alcohol Dehydrogenase (ADH) | ADH from Lactobacillus brevis | (R)-Phenylacetylcarbinol | (1R,2S)-1-Phenylpropane-1,2-diol | nih.govrsc.org |

| 3. Cofactor Regeneration | Dehydrogenase | Formate Dehydrogenase (FDH) | Formate, NAD⁺ | CO₂, NADH | nih.gov |

This table illustrates a well-studied cascade for a different vicinal diol that serves as a model for the potential de novo synthesis of this compound.

Role of Aldolases and Reductases in Diol Formation

The formation of chiral diols, including this compound, through biocatalytic routes often involves the concerted action of aldolases and reductases. Aldolases are enzymes that catalyze the stereoselective formation of carbon-carbon bonds, creating a new chiral center. In the context of diol synthesis, they can be used to react an aldehyde with a donor molecule, setting the stereochemistry at one of the hydroxyl-bearing carbons.

Following the aldol (B89426) addition, reductases, specifically carbonyl reductases or alcohol dehydrogenases, play a crucial role. These enzymes facilitate the stereoselective reduction of a ketone or aldehyde group to a hydroxyl group, establishing the second chiral center of the diol. The selection of an appropriate reductase is critical to control the diastereoselectivity of the final product. For instance, ketoreductases have been successfully applied in the preparation of analogues of this compound. researchgate.net The enzymatic reduction of a prochiral ketone is a key strategy, where the enzyme's high enantio-, regio-, and chemoselectivity allows for the synthesis of optically pure products. researchgate.netmdpi.com

Ene-reductases (ERs) represent another class of reductases valuable in these synthetic cascades. They asymmetrically reduce activated carbon-carbon double bonds, a reaction that can be coupled with other enzymatic transformations. ucl.ac.uk For example, a cascade involving an ene-reductase and a transaminase (TAm) has been explored for the synthesis of chiral amino alcohols, which share structural similarities with chiral diols. ucl.ac.uk This highlights the potential of multi-enzyme systems in constructing complex chiral molecules. ucl.ac.uk The combination of different enzyme classes, such as aldolases and various reductases, allows for the assembly of diastereomerically enriched diols from simpler starting materials. ucl.ac.uk

Cofactor Regeneration Strategies in Biocatalytic Systems

Many of the reductases and dehydrogenases essential for the synthesis of this compound are dependent on nicotinamide (B372718) cofactors, such as NADH or NADPH. researchgate.netnih.gov These cofactors are expensive to use in stoichiometric amounts, making their efficient regeneration a critical aspect of developing economically viable biocatalytic processes. nih.gov Several strategies have been developed to recycle these vital molecules in situ.

One of the most widely used methods for NADH regeneration is the formate dehydrogenase (FDH) system. illinois.edu FDH, often sourced from Candida boidinii, catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. illinois.edu This system is advantageous due to the low cost and stability of formate, and the easy removal of the gaseous CO2 byproduct. illinois.edu

Another common approach is the substrate-coupled regeneration system, where a second enzyme and a sacrificial co-substrate are used. For example, glucose dehydrogenase (GDH) can be used to oxidize glucose to gluconolactone, regenerating NADPH. Similarly, alcohol dehydrogenases (ADHs) can be employed, using a cheap alcohol like isopropanol (B130326) as the co-substrate, which is oxidized to acetone (B3395972) while the cofactor is reduced. researchgate.net

More advanced strategies involve the co-expression of cofactor regeneration enzymes within a whole-cell biocatalyst. beilstein-journals.org For instance, formate dehydrogenase can be co-expressed with the primary production enzyme to ensure a continuous supply of the reduced cofactor. semanticscholar.org This approach leverages the cell's own machinery to maintain the cofactor pool. beilstein-journals.org The development of efficient cofactor recycling is not only crucial for process economics but also for optimizing the performance of the primary enzyme. beilstein-journals.org

| Regeneration System | Key Enzyme(s) | Co-substrate | Byproduct | Key Advantages |

| Formate Dehydrogenase | Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide (CO2) | Inexpensive substrate, easy byproduct removal. illinois.edu |

| Glucose Dehydrogenase | Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone | High efficiency for NADPH regeneration. |

| Alcohol Dehydrogenase | Alcohol Dehydrogenase (ADH) | Isopropanol | Acetone | Use of a cheap, readily available co-substrate. researchgate.net |

Whole-Cell Biocatalysis for this compound Production

Whole-cell biocatalysis offers a powerful alternative to using isolated enzymes for the production of chiral compounds like this compound. mdpi.comrsc.org In this approach, entire microbial cells, often genetically engineered, are used as the catalyst. This strategy presents several advantages, including the circumvention of tedious and costly enzyme purification steps and enhanced enzyme stability within the natural cellular environment. beilstein-journals.orgrsc.org Crucially, whole cells provide a native environment for complex enzymes and contain the necessary machinery for cofactor regeneration, which is often a prerequisite for the redox reactions involved in diol synthesis. beilstein-journals.orgrsc.org

The application of whole-cell systems allows for the co-localization of multiple enzymes involved in a reaction cascade, potentially increasing local concentrations and reducing the diffusion of intermediates. researchgate.net For example, Escherichia coli is a common host for expressing heterologous enzymes, such as styrene (B11656) monooxygenases for producing chiral epoxides, which are precursors to diols. nih.gov Researchers have successfully engineered E. coli to co-express multiple enzymes, such as a dehydrogenase and a cofactor regeneration enzyme like formate dehydrogenase, to create efficient production systems. semanticscholar.org This strategy was used to produce (3S)-acetoin and (2S,3S)-butanediol from meso-2,3-butanediol, demonstrating the potential for synthesizing complex stereoisomers. semanticscholar.org

The choice of the microbial host and the process conditions are critical. For instance, high-cell-density fermentation can be employed to produce large quantities of the biocatalyst. nih.gov The cells can be used in a "resting" state, where they are not growing but are metabolically active, focusing the cellular resources on the desired biotransformation. beilstein-journals.org The inherent protection offered by the cell wall and membrane can also shield the enzymes from potentially harsh reaction conditions. researchgate.net

| Whole-Cell System Component | Function in Diol Synthesis | Reference |

| Recombinant Host (e.g., E. coli) | Provides the cellular factory for enzyme production and catalysis. | nih.gov |

| Overexpressed Production Enzyme(s) | Catalyzes the key reaction steps to form the chiral diol. | semanticscholar.org |

| Intrinsic or Co-expressed Enzymes | Facilitate the regeneration of essential cofactors like NADH/NADPH. | beilstein-journals.orgsemanticscholar.org |

| Cell Membrane/Wall | Protects enzymes and can influence substrate uptake and product export. | researchgate.net |

Systems Biocatalysis and Artificial Metabolic Pathway Construction

Systems biocatalysis represents a sophisticated approach that moves beyond single or simple multi-enzyme reactions towards the construction of artificial metabolic pathways in vitro. polimi.it This methodology aims to assemble a series of purified enzymes and cofactors in a one-pot system to produce a target molecule, mimicking a natural metabolic pathway but without the complexity and competing reactions of a living cell. researchgate.netpolimi.it This cell-free approach offers significant advantages, including the circumvention of cellular regulation, kinetic bottlenecks, and issues with product toxicity to the host organism. researchgate.net

The design of an artificial pathway for this compound would involve the careful selection and combination of a series of enzymes, such as aldolases and reductases, along with an efficient cofactor regeneration module. polimi.itnih.gov The goal is to create a seamless cascade where the product of one enzyme becomes the substrate for the next, driving the reaction sequence towards the final product. polimi.it This approach allows for higher product concentrations than are often achievable in microbial systems and avoids the diversion of intermediates into competing cellular pathways. nih.gov

A key element of systems biocatalysis is the optimization of the entire system as a whole, rather than its individual components in isolation. nih.gov This includes balancing the activity of each enzyme, ensuring compatible reaction conditions (e.g., pH, temperature), and maintaining a steady flux through the pathway. polimi.it While challenging, the construction of such in vitro metabolic pathways holds great promise for the efficient and high-yield synthesis of complex chiral molecules. polimi.itnih.gov For example, a cell-free system containing nine enzymes was used to synthesize nepetalactol with a higher titer than that described for microbial systems. nih.gov This demonstrates the power of assembling optimized enzymatic steps outside the confines of a cell. nih.gov

Advanced Analytical Methodologies in Research on 2r 3 Methoxypropane 1,2 Diol

Chromatographic Techniques for Chiral Analysis

Chiral analysis, which involves the quantification of individual enantiomers, is essential for understanding the properties of chiral compounds like (2R)-3-methoxypropane-1,2-diol. wikipedia.org Chromatographic methods are the most frequently used techniques for chiral separations, enabling the separation and simultaneous quantification of each enantiomer. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiodifferentiation

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the enantiodifferentiation of volatile and thermally stable compounds. azom.com The coupling of these two techniques allows for not only the separation of enantiomers but also their unambiguous identification. azom.comuni-muenchen.de For the analysis of this compound, GC-MS provides high efficiency, sensitivity, and rapid separation. azom.comuni-muenchen.de In a typical GC-MS analysis of 3-methoxypropane-1,2-diol (3-MPD), specific ions such as m/z 75 and m/z 61 are monitored for detection. oiv.int

The separation of enantiomers in GC is achieved through the use of chiral stationary phases (CSPs). azom.com The fundamental principle behind this separation is "chiral recognition," where the enantiomers form transient diastereomeric adducts with the chiral selector of the stationary phase. wikipedia.orgazom.com These adducts have different thermodynamic stabilities, leading to different retention times in the chromatographic column. azom.comuni-muenchen.de

A variety of CSPs are commercially available, with cyclodextrin-based CSPs being particularly popular for their ability to form selective inclusion complexes. wikipedia.orgazom.com Derivatized cyclodextrins, such as those dissolved in polysiloxane polymers, have demonstrated high separation efficiencies. azom.com For instance, heptakis-(6-O-tert-butyldimethylsilyl-2,3-di-O-acetyl)-β-cyclodextrin has been successfully used as a chiral selector for the enantiomeric separation of a derivative of 1,2-propanediol. researchgate.net The selection of the appropriate CSP is crucial, and it has been noted that approximately 85% of analytes showing enantioselectivity on cyclodextrin-based phases can be separated on one of three main types: CHIRALDEX G-TA, B-DM, or B-DA. sigmaaldrich.com

Table 1: Common Chiral Stationary Phases for GC Analysis

| CSP Type | Chiral Selector Examples | Typical Applications |

| Cyclodextrins | Derivatized α-, β-, and γ-cyclodextrins | Wide range of chiral compounds, including alcohols and diols. azom.comuni-muenchen.de |

| Amino Acid Derivatives | L-valine-tert-butylamide coupled to a polysiloxane | Amino acids and related compounds. |

| Metal Chelates | Nickel(II)-bis[(1R)-3-(heptafluorobutyryl)-camphorate] | Various chiral compounds, including some diols. uni-muenchen.de |

Isotope Dilution GC-MS for Quantitative Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high quantitative accuracy. csic.es In this method, a known amount of an isotopically labeled version of the analyte is added to the sample as an internal standard. csic.esagriculturejournals.cz For the analysis of 3-methoxypropane-1,2-diol, a deuterated internal standard can be employed. nih.gov The ratio of the signal from the native analyte to the signal from the labeled internal standard is used for quantification, which corrects for losses during sample preparation and analysis. csic.es

This approach has been successfully applied to the determination of related compounds like 3-monochloropropane-1,2-diol (3-MCPD), where deuterium-labeled 3-MCPD is used as the internal standard. agriculturejournals.cz The combination of IDMS with GC-MS/MS (tandem mass spectrometry) further enhances selectivity and is considered a robust method for routine analysis. csic.es For instance, in the analysis of butyltin compounds, IDMS with GC-MS/MS yielded detection limits in the low ng/g range with relative standard deviations of less than 5%. csic.es Similarly, a method for 3-MCPD esters and glycidyl (B131873) esters using an isotope-labeled internal standard achieved limits of detection of 8 and 15 µg/kg, respectively, in fat-rich foodstuffs. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the determination of enantiomeric purity, particularly for compounds that are not readily volatile or are thermally labile. americanpharmaceuticalreview.com Chiral HPLC methods have been developed for a wide array of pharmaceutical compounds, including those with structures similar to this compound. americanpharmaceuticalreview.cominnovareacademics.in The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. innovareacademics.in

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used in chiral HPLC. obrnutafaza.hrmdpi.com For example, a Chiralpak AD-H column, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is used in the European Pharmacopoeia method for determining the enantiomeric purity of Atorvastatin. mdpi.com The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like ethanol (B145695) or isopropanol (B130326), is optimized to achieve the desired separation. innovareacademics.inmdpi.com The detection is commonly performed using a UV detector. innovareacademics.inmdpi.com The development of these methods allows for the simultaneous determination of the main enantiomer and its chiral impurities. innovareacademics.in

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for analysis, particularly for GC-MS. researchgate.netjfda-online.com This process can improve the volatility, thermal stability, and chromatographic behavior of the analyte, as well as enhance its detectability. researchgate.netgcms.cz

Functional Group Modification for GC-MS Volatility and Detectability (e.g., Silylation, Acylation, Alkylation)

For polar compounds like this compound, which contain hydroxyl functional groups, derivatization is often a necessary step before GC-MS analysis. researchgate.net The primary methods for modifying these functional groups are silylation, acylation, and alkylation. researchgate.netgcms.cz

Silylation: This is the most common derivatization technique in GC, involving the replacement of active hydrogen atoms in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp This process reduces the polarity of the compound and minimizes hydrogen bonding, thereby increasing its volatility and thermal stability. gcms.czchemcoplus.co.jp A variety of silylating reagents are available, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). jfda-online.comchemcoplus.co.jp

Acylation: Acylation involves the introduction of an acyl group into the molecule, converting alcohols into their corresponding esters. chemcoplus.co.jp This not only improves volatility but can also enhance detectability, especially when fluorinated acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) are used, which makes the derivative suitable for electron capture detection (ECD). jfda-online.comchemcoplus.co.jp

Alkylation: This method replaces active hydrogens with an alkyl group. While commonly used for acidic protons, it can also be applied to hydroxyl groups. researchgate.netjfda-online.com A study on the O-methylation of glycerol (B35011) to produce 3-methoxypropane-1,2-diol utilized subcritical methanol (B129727) in the presence of a base. nih.govresearchgate.net

Table 2: Common Derivatization Reagents and Their Applications

| Derivatization Method | Reagent Example | Target Functional Group | Benefits for GC-MS |

| Silylation | BSTFA, MSTFA | -OH, -NH, -SH, -COOH | Increased volatility, thermal stability, and improved peak shape. researchgate.netchemcoplus.co.jp |

| Acylation | TFAA, Heptafluorobutyric anhydride (HFBA) | -OH, -NH, -SH | Increased volatility, enhanced detectability with ECD. jfda-online.comchemcoplus.co.jp |

| Alkylation | Methyl iodide, Dimethyl sulfate | -OH, -COOH, -NH | Increased volatility. researchgate.netjfda-online.com |

Chiral Derivatizing Agents for Enantiomeric Resolution (e.g., Phenylboronic Acid, Phenylbutyryl Chloride)

Enantiomeric resolution is a critical process for separating a racemic mixture into its individual enantiomers. A common and effective strategy involves the use of a chiral derivatizing agent (CDA). This method is based on the reaction of the enantiomeric mixture with an enantiomerically pure CDA to form a pair of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, the resulting diastereomers possess different physical and chemical properties, allowing for their separation and quantification using standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). nist.govresearchgate.net

Phenylboronic Acid: Phenylboronic acid is a particularly effective derivatizing agent for 1,2-diols. It reacts with the cis-diol functionality to form stable, five-membered cyclic boronate esters. nih.govrsc.org When a racemic diol is reacted with an achiral phenylboronic acid, the resulting boronate esters are still enantiomers. However, the use of a chiral boronic acid or a subsequent reaction with a chiral reagent allows for diastereomer formation. More advanced methods utilize achiral diboronic acids, which can form mixtures of homochiral and heterochiral diastereomeric boronate esters from a non-racemic diol, allowing for the determination of enantiomeric excess via NMR spectroscopy. nih.gov For GC-MS analysis, derivatization of 1,2-diols with phenylboronic acid creates derivatives with excellent chromatographic properties, enabling the baseline separation of enantiomers on a chiral stationary phase. nih.govasm.org

Phenylbutyryl Chloride: Acylating agents such as phenylbutyryl chloride represent another class of CDAs. The reaction of a chiral alcohol like this compound with an enantiomerically pure form of 2-phenylbutyryl chloride results in the formation of diastereomeric esters. oup.comgla.ac.uk These esters exhibit distinct signals in their ¹H or ¹³C NMR spectra and different retention times in chromatography. The analysis of the resulting diastereomers, for instance by GC, allows for the quantification of the original enantiomeric composition of the diol. gla.ac.uk This approach is versatile and widely applicable to compounds containing hydroxyl or amino groups.

| Derivatizing Agent | Functional Group Targeted | Derivative Formed | Principle of Separation | Typical Analytical Method |

|---|---|---|---|---|

| Phenylboronic Acid | 1,2-Diol | Cyclic Phenylboronate Ester | Formation of diastereomeric complexes (with chiral boronic acids) or separation on chiral columns. | GC-MS, NMR nih.govnih.gov |

| Phenylbutyryl Chloride | Alcohol (-OH) | Phenylbutyrate Ester | Formation of diastereomeric esters with distinct physical properties. | GC, HPLC, NMR oup.comgla.ac.uk |

Spectroscopic and Spectrometric Characterization in Stereochemical Assignment

Following resolution, or for the analysis of enantiomerically pure samples, spectroscopic methods are employed to assign the relative and absolute configuration of stereocenters. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful and definitive of these techniques. springernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative and Absolute Configuration

NMR spectroscopy is a premier, non-destructive technique for determining molecular structure, including the stereochemistry of chiral centers.

Relative Configuration: The relative configuration of adjacent stereocenters (syn vs. anti) in acyclic systems like this compound can often be determined by analyzing proton-proton coupling constants (³JHH). The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, which is in turn dictated by the stereochemical arrangement.

Absolute Configuration: Determining the absolute configuration by NMR typically requires the use of a chiral derivatizing agent to convert the enantiomer into a pair of diastereomers with distinguishable NMR spectra. The modified Mosher's method is a classic and reliable approach for assigning the absolute configuration of chiral alcohols. rsc.orgnih.gov The method involves esterifying the alcohol with both the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govillinois.edu

In the resulting diastereomeric MTPA esters, the phenyl group of the Mosher's reagent creates a strong anisotropic magnetic field. This field causes protons on one side of the molecule to be shielded (shifted upfield in the NMR spectrum) and protons on the other side to be deshielded (shifted downfield). By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a chemical shift difference (Δδ = δS - δR) is calculated for each proton near the chiral center. nih.govresearchgate.net A consistent pattern in the signs of the Δδ values for protons on either side of the stereocenter allows for the unambiguous assignment of its absolute configuration. nih.govnih.gov This method is highly effective for primary/secondary 1,2-diols. nih.govresearchgate.net

| Proton | δ (S-MTPA Ester) [ppm] | δ (R-MTPA Ester) [ppm] | Δδ (δS - δR) [ppm] | Inferred Configuration |

|---|---|---|---|---|

| H-1a | 4.55 | 4.65 | -0.10 | Consistent negative Δδ values on one side and positive on the other confirm the stereochemical assignment (e.g., R-configuration). |

| H-1b | 4.40 | 4.48 | -0.08 | |

| H-2 | 4.12 | 4.05 | +0.07 | |

| -OCH₃ | 3.35 | 3.31 | +0.04 |

X-ray Crystallography for Structural Elucidation and Absolute Configuration

X-ray crystallography is widely considered the "gold standard" for the determination of molecular structure. springernature.comillinois.edu It provides an unambiguous, three-dimensional representation of a molecule's atomic arrangement in a crystal lattice, yielding precise data on bond lengths, bond angles, and stereochemistry. illinois.edu

The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms can be determined. A significant challenge of this method is the prerequisite of growing a high-quality, single crystal of the compound, which can sometimes be difficult. researchgate.net

For chiral molecules, X-ray crystallography can not only determine the relative configuration of all stereocenters but can also be used to establish the absolute configuration. springernature.com The determination of absolute configuration is possible due to the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netresearchgate.net When the X-ray wavelength used is near an absorption edge of an atom in the crystal (especially a "heavy" atom, though it is possible with lighter atoms), the scattering factor becomes complex, and the diffraction intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer equal. By carefully measuring these intensity differences (the Bijvoet differences), the true, absolute arrangement of the atoms in space can be determined. researchgate.netnih.gov The result is often expressed as the Flack parameter, where a value close to zero for the correct enantiomer confirms the absolute structure assignment with high confidence. researchgate.net

2r 3 Methoxypropane 1,2 Diol As a Chiral Building Block in Complex Molecule Synthesis

Precursor to Enantiomerically Pure Heterocyclic Compounds (e.g., Oxazolidinones, Morpholines)

The defined stereochemistry of (2R)-3-methoxypropane-1,2-diol makes it an excellent precursor for the synthesis of enantiomerically pure heterocyclic compounds. The vicinal diol motif is readily converted into key intermediates for constructing rings such as oxazolidinones and morpholines, which are significant pharmacophores in medicinal chemistry. researchgate.netrsc.org

Oxazolidinones: Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of reactions like alkylations and aldol (B89426) additions. rsc.orgsigmaaldrich.com this compound can be transformed into a corresponding amino alcohol through a sequence involving activation of the primary alcohol (e.g., tosylation), displacement with an azide, and subsequent reduction. This resulting (2R)-1-amino-3-methoxypropane-2-ol is a direct precursor to (4R)-configured oxazolidinones upon reaction with phosgene (B1210022) or its equivalents. These auxiliaries are then used to synthesize a variety of chiral molecules, including non-proteinogenic amino acids and complex natural products. researchgate.netazregents.edu

Morpholines: Chiral morpholine (B109124) scaffolds are present in numerous biologically active compounds. nih.gov The synthesis of chiral morpholines often begins with vicinal amino alcohols. researchgate.net (2R)-1-Amino-3-methoxypropane-2-ol, derived from the title compound, can undergo N-alkylation with a suitable two-carbon electrophile followed by intramolecular cyclization to yield a C2-substituted chiral morpholine. Alternatively, asymmetric hydrogenation of dehydromorpholines, catalyzed by specialized rhodium complexes, represents another advanced method for accessing these structures in high enantiomeric purity. nih.gov General strategies for morpholine synthesis frequently involve the cyclization of N-substituted β-amino diols or the reaction of epoxides with amino alcohols, pathways where derivatives of this compound serve as key intermediates. researchgate.netresearchgate.net

Table 1: Synthesis of Chiral Heterocycles

| Heterocycle | Synthetic Approach | Precursor from this compound | Key Features |

| Oxazolidinone | Cyclization with phosgene equivalent | (2R)-1-Amino-3-methoxypropane-2-ol | Used as a chiral auxiliary for asymmetric alkylation and aldol reactions. rsc.orgsigmaaldrich.com |

| Morpholine | Intramolecular cyclization of N-alkylated amino alcohol | (2R)-1-Amino-3-methoxypropane-2-ol | Core structure in many pharmaceuticals; synthesis often starts from vicinal amino alcohols. nih.govresearchgate.net |

| Substituted Morpholine | Asymmetric hydrogenation of dehydromorpholines | N/A (Alternative Method) | Achieves high enantioselectivity (up to 99% ee) for various substituted morpholines. nih.gov |

Role in Asymmetric Synthesis of Amino Acids and Related Chiral Scaffolds

The synthesis of unnatural or non-proteinogenic amino acids is of great interest for developing novel therapeutics and biochemical probes. cas.cn this compound provides a chiral scaffold that can be elaborated into various amino acid structures.

Its conversion to (2R)-glyceric acid or its derivatives through oxidation creates a direct link to the biosynthesis of amino acids like serine. wikipedia.org More synthetically, the diol can be converted into chiral aldehydes or other electrophiles. For example, selective oxidation of the primary alcohol yields a chiral α-hydroxy aldehyde, which can participate in reactions such as the Strecker synthesis or be coupled with chiral auxiliaries to produce α- or β-amino acids. nih.gov

Furthermore, chiral building blocks derived from isoserine have been used to create β²,²-amino acids, which contain a quaternary stereocenter. nih.gov The structural framework of this compound is analogous to isoserine, suggesting its potential in similar stereoselective alkylation strategies. Modern methods, such as photoredox-mediated C–O bond activation, have also expanded the toolkit for creating unnatural amino acids from alcohol precursors through radical-based approaches. rsc.org

Table 2: Strategies for Asymmetric Amino Acid Synthesis

| Target Amino Acid Type | Synthetic Strategy | Role of this compound Derivative | Ref. |

| α-Amino Acids | Strecker Synthesis | Precursor to a chiral α-hydroxy aldehyde. | nih.gov |

| β-Amino Acids | Alkylation of Chiral Scaffolds | Can be converted to chiral isoserine-like derivatives for diastereoselective alkylation. | nih.gov |

| Various Unnatural Amino Acids | Photoredox-mediated Synthesis | Serves as a radical precursor via its alcohol functionality. | rsc.org |

| Substituted Tryptophans | Michael Addition | Can be used to generate chiral nucleophiles for addition to electrophiles like sulfonylindoles. | cas.cn |

Application in Stereocontrolled Construction of Polyhydroxylated Compounds

Polyhydroxylated compounds, or polyols, are a major class of natural products, including many carbohydrates, macrolides, and polyketides with significant biological activity. uni-wuppertal.de The stereocontrolled synthesis of these molecules is a significant challenge that often relies on the iterative use of small chiral building blocks. Optically pure 1,2-diols are considered privileged structural motifs and key intermediates in these synthetic routes. researchgate.netnih.gov

This compound is an ideal starting point for the synthesis of larger polyols. The existing stereocenter at C2 directs the formation of subsequent stereocenters. The primary and secondary hydroxyl groups can be selectively protected and then deprotected at different stages of a synthesis, allowing for controlled chain extension. For instance, the primary alcohol can be oxidized to an aldehyde, which then undergoes a stereoselective aldol reaction to add two new carbons and potentially two new stereocenters. nih.gov This iterative process of protection, oxidation, chain extension, and reduction can be used to build up complex polyol chains with precise stereochemical control.

Table 3: Methods for Polyol Synthesis

| Method | Description | Starting Material | Resulting Structure |

| Iterative Aldol Reactions | Sequential aldol reactions on a growing polyol chain, often using chiral auxiliaries or substrate control. nih.gov | Chiral aldehyde derived from this compound. | Extended polyol chain with new stereocenters. |

| Horner-Wittig Reaction | Reaction of a phosphine (B1218219) oxide with an aldehyde to form an alkene, followed by diastereoselective reduction. uni-wuppertal.de | Aldehyde or phosphine oxide derived from the chiral building block. | 1,3-diol motifs common in polyketides. |

| C(sp³)-H Functionalization | Direct, catalyzed functionalization of C-H bonds to introduce new groups and build complexity. nih.gov | Acetonide-protected diol. | Arylated or alkylated 1,2-diols. |

Integration into Multi-Step Synthetic Sequences for Natural Product Analogues

The synthesis of natural products and their analogues is a driving force in organic chemistry, often requiring long and complex reaction sequences. youtube.comyoutube.com Chiral building blocks like this compound are crucial for introducing stereochemistry early in a synthesis, avoiding the need for late-stage chiral resolutions or complex asymmetric steps.

In a typical multi-step synthesis, the building block is modified and coupled with other fragments to assemble the target molecule's carbon skeleton. uni-wuppertal.de For example, this compound could be converted into a chiral epoxide, (R)-methyl glycidyl (B131873) ether. This versatile intermediate can be opened by a wide range of nucleophiles, such as organocuprates or the enolate of another synthetic fragment, to form a new carbon-carbon bond while setting the stereochemistry at two adjacent carbons. This strategy is common in the synthesis of polyketide natural products. nih.gov Similarly, conversion to a chiral aldehyde allows for its use in powerful C-C bond-forming reactions like the Nozaki-Hiyama-Kishi reaction or Wittig-type olefinations, integrating the C3 unit into a larger synthetic intermediate. The synthesis of analogues of natural products, such as cyclopeptides, can also utilize amino acid components derived from this chiral synthon. nih.gov

Theoretical and Computational Investigations of 2r 3 Methoxypropane 1,2 Diol

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. For the synthesis of 3-methoxypropane-1,2-diol, computational studies, particularly those employing Density Functional Theory (DFT), have been pivotal in understanding the regioselectivity of its formation.

One key synthetic route involves the ring-opening of glycidol (B123203) with an alcohol. researchgate.net Theoretical studies have been conducted to elucidate the reaction pathways and the factors governing selectivity. A mechanistic study involving DFT calculations, which account for solvent effects, has helped identify the primary reaction paths and understand the causes affecting reaction selectivity. researchgate.net This allows for the optimization of reaction conditions to favor the formation of the desired 1-O-substituted glycerol (B35011) ether over other potential byproducts.

For instance, in the synthesis of glycerol monoethers from glycidol and alcohols, DFT calculations can map out the potential energy surfaces for different mechanistic possibilities, such as base-catalyzed versus acid-catalyzed pathways, and predict the activation barriers for each step. researchgate.net This provides a rationale for why certain catalysts or conditions lead to higher yields and selectivity.

In a related study on the regioselective O-methylation of glycerol using sub/supercritical methanol (B129727), the reaction mechanism was investigated using labeled methanol (Me¹⁸OH) experiments coupled with GC-MS analysis. frontiersin.org These experimental findings, which showed that the oxygen atom of the ether function originates from methanol, can be further supported and explained by computational models that detail the nucleophilic attack and transition state geometries. frontiersin.org Such synergistic experimental and computational approaches are crucial for optimizing the synthesis of valuable glycerol-derived solvents and fuel additives. researchgate.netfrontiersin.org

Table 1: Computational Methods in Reaction Mechanism Studies

| Computational Method | Application in Synthesis of 3-alkoxypropan-1,2-diols | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction pathways in the synthesis from glycidol and alcohols. | Identification of main reaction paths, understanding of selectivity, and optimization of reaction conditions. | researchgate.net |

| Isotopic Labeling & GC-MS (supported by computational concepts) | Delineation of the O-methylation mechanism of glycerol. | Confirmed the origin of the ether's oxygen atom from the alcohol reagent. | frontiersin.org |

Molecular Modeling and Docking Studies in Enzyme-Substrate Interactions

Molecular modeling and docking are indispensable techniques for visualizing and quantifying the interactions between a substrate, like (2R)-3-methoxypropane-1,2-diol, and an enzyme's active site. japsonline.comnih.gov These studies are fundamental to understanding the basis of enzyme specificity and for engineering biocatalysts with improved properties.

While specific docking studies for this compound are not extensively documented in publicly available literature, research on analogous compounds and relevant enzymes provides a clear framework for how such investigations would proceed. For example, computational studies on glycerol dehydrogenase (BsGlyDH) have been used to understand its catalytic mechanism and enantioselectivity. rsc.org Using a combination of Quantum Mechanics/Molecular Mechanics (QM/MM) methods, researchers have modeled the interaction of substrates within the enzyme's active site. researchgate.netrsc.org

In a study aimed at engineering BsGlyDH, QM/MM computational analysis was performed on its interaction with 3-ethoxypropan-1,2-diol, a close structural analog of 3-methoxypropane-1,2-diol. rsc.org These calculations revealed the key role of specific amino acid residues, such as Asp123, in the catalytic mechanism and explained the enzyme's high enantioselectivity towards S-isomers. researchgate.netrsc.org Molecular docking can predict the binding affinity and orientation of the (2R) and (2S) enantiomers in the active site, correlating these findings with experimentally observed reaction rates and selectivities. nih.gov For instance, docking results for a set of monoterpene diols with Monoamine Oxidase B (MAO-B) showed a good correlation between the calculated binding affinity and the experimentally measured enzyme inhibition. nih.gov

Such studies typically involve:

Homology Modeling or Crystal Structure Retrieval: Obtaining a 3D structure of the target enzyme. ekb.eg

Ligand Preparation: Generating a 3D structure of this compound.

Docking Simulation: Using software like AutoDock to predict the most favorable binding poses of the ligand in the enzyme's active site. japsonline.comnih.gov

Analysis of Interactions: Identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues.

These computational insights are crucial for the rational design of enzyme mutants with altered substrate specificity or enhanced catalytic efficiency. researchgate.net

Prediction of Stereoselectivity in Synthetic and Biocatalytic Processes

Computational chemistry plays a vital role in predicting and explaining the stereoselectivity of both chemical and enzymatic reactions. For chiral molecules like this compound, achieving high enantiomeric purity is often a primary goal.

In biocatalysis, lipases are commonly used for the kinetic resolution of racemic diols. The lipase (B570770) B from Candida antarctica (CALB) is a well-known robust enzyme used in the resolution of racemic 3-methoxy-1,2-propanediol. tandfonline.com Computational modeling can explain the enantiopreference of such enzymes. Crystallographic and molecular modeling studies of CALB have revealed a stereospecificity pocket that dictates its preference for certain secondary alcohols. tandfonline.com By docking the (R)- and (S)-enantiomers of 3-methoxypropane-1,2-diol into the active site of CALB, one can calculate the energy of the respective transition states for the acylation reaction. The enantiomer that forms a more stable transition state (lower activation energy) is predicted to be the faster-reacting one, thus explaining the observed E-value (enantiomeric ratio).

Similarly, QM/MM studies on glycerol dehydrogenase have been used to decipher the origins of its high enantioselectivity (ee > 99%) towards S-isomers of glycerol ethers. researchgate.net The calculations can pinpoint specific steric clashes or favorable hydrogen bonding networks that stabilize the transition state for one enantiomer over the other. rsc.org

Quantum-chemical calculations are also applied to predict stereoselectivity in non-enzymatic asymmetric synthesis. acs.org For example, in catalyst-controlled reactions, modeling the interaction between the substrate, the chiral catalyst, and the reagents can help predict the major stereoisomer formed. By calculating the energies of the diastereomeric transition states, the stereochemical outcome can be forecasted. acs.org

Table 2: Factors Influencing Stereoselectivity Amenable to Computational Prediction

| Process | Influencing Factor | Computational Approach | Predicted Outcome | Reference |

|---|---|---|---|---|

| Enzymatic Resolution (e.g., with Lipase) | Shape of enzyme's active site; stability of acyl-enzyme intermediate. | Molecular Docking, QM/MM | Enantiomeric Ratio (E-value), identity of fast-reacting enantiomer. | tandfonline.com |

| Enzymatic Oxidation (e.g., with Dehydrogenase) | Substrate orientation and interaction with catalytic residues and cofactors. | QM/MM, Molecular Dynamics | Enantiomeric excess (ee), identification of key residues for selectivity. | researchgate.netrsc.org |

Conformer Analysis and Energy Landscape Exploration

The three-dimensional structure and flexibility of a molecule are critical to its reactivity and interactions. Conformer analysis aims to identify the stable, low-energy arrangements of atoms (conformers) and the energy barriers between them. For a flexible molecule like this compound, with multiple rotatable bonds, this analysis is crucial.

The conformational landscape is typically explored using computational methods ranging from molecular mechanics (MM) to high-level quantum mechanics (QM), such as DFT. researchgate.netresearchgate.net A common workflow involves:

Conformational Search: Using MM force fields (e.g., MMFF) to rapidly generate a large number of possible conformations. researchgate.net

Geometry Optimization: Re-optimizing the low-energy conformers found in the initial search using a more accurate QM method (e.g., DFT with a suitable basis set like 6-31G(d)). researchgate.net

Energy Refinement: Calculating the final relative energies of the optimized conformers with a higher level of theory or a larger basis set to obtain a more accurate energy ranking. researchgate.net

For diols like 1,2-propanediol, intramolecular hydrogen bonding between the two hydroxyl groups plays a significant role in determining the most stable conformation. In ethane-1,2-diol, for example, the gauche conformation is more stable than the anti conformation due to a stabilizing intramolecular hydrogen bond. A similar effect would be expected in 3-methoxypropane-1,2-diol, where hydrogen bonds can form between the primary and secondary hydroxyl groups. The presence of the methoxy (B1213986) group introduces additional complexity, as its oxygen atom can also act as a hydrogen bond acceptor.

Computational analysis can quantify the stability of these different conformers and the energy barriers for rotation around the C-C and C-O bonds. This information is invaluable for interpreting experimental data (e.g., NMR coupling constants) and for understanding which conformation is likely to be active when binding to an enzyme. researchgate.net

Application of Quantum Chemical Calculations to Compound Reactivity and Stability

Quantum chemical calculations provide fundamental descriptors of a molecule's electronic structure, which in turn determine its reactivity and stability. rsc.orgnrel.gov Methods like DFT are routinely used to calculate a variety of properties for molecules like this compound.

Reactivity Analysis: The reactivity of a molecule can be understood by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO indicate the molecule's ability to act as an electron donor (nucleophile), while the LUMO describes its ability to act as an electron acceptor (electrophile). For 3-methoxypropane-1,2-diol, the hydroxyl groups are the most likely sites for nucleophilic attack (after deprotonation) or electrophilic interaction.

Other calculated parameters that predict reactivity include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (red) and electron-poor (blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively.

Atomic Charges: Calculating charges on each atom (e.g., Mulliken charges) can identify the most positive or negative sites, indicating their reactivity. nrel.gov

Bond Dissociation Energies (BDEs): The energy required to break a specific bond homolytically can be calculated to predict the weakest bond in the molecule and its susceptibility to radical reactions.

Stability Analysis: The thermodynamic stability of a compound is directly related to its enthalpy of formation (ΔfH°). chemeo.com Quantum chemical methods can provide accurate estimates of this value. By comparing the calculated enthalpies of formation for different isomers or related compounds, their relative stabilities can be assessed. These calculations are crucial for understanding reaction thermodynamics, such as determining whether a reaction is exothermic or endothermic. nrel.gov

Table 3: Key Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 71484-94-1 | C₄H₁₀O₃ |

| 3-Methoxypropane-1,2-diol (racemic) | 623-39-2 | C₄H₁₀O₃ |

| Glycidol | 556-52-5 | C₃H₆O₂ |

| Methanol | 67-56-1 | CH₄O |

| Glycerol | 56-81-5 | C₃H₈O₃ |

| 3-Ethoxypropane-1,2-diol | 1874-62-0 | C₅H₁₂O₃ |

| Ethane-1,2-diol | 107-21-1 | C₂H₆O₂ |

Metabolic and Biochemical Pathway Studies of Propanediols Excluding Human Clinical

Microbial Metabolism of Related Diols (e.g., Propane-1,2-diol) in Model Organisms

The ability to metabolize 1,2-propanediol is found in a variety of microorganisms, including bacteria from the genera Salmonella, Klebsiella, Clostridium, and Propionibacterium, as well as some fungi and yeasts. nih.govnih.gov The metabolic pathways can differ depending on the microorganism and the available carbon source.

In model organisms like Escherichia coli, which does not naturally metabolize 1,2-PDO efficiently, the introduction of genes from other organisms can enable this capability. nih.gov For instance, wild-type E. coli excretes propanediol (B1597323) during the anaerobic fermentation of L-fucose. nih.gov The metabolism of 1,2-PDO in some bacteria is linked to the utilization of deoxysugars like fucose and rhamnose, which can be broken down to form S-1,2-PDO. nih.gov Conversely, when sugars like glucose or xylose are used as substrates in engineered strains, the R-isomer of 1,2-PDO is typically produced. nih.gov

Propionibacterium freudenreichii, a probiotic bacterium, can utilize 1,2-propanediol as a carbon source under anaerobic conditions, converting it to propionate (B1217596) and 1-propanol (B7761284). nih.govwur.nl This metabolic capability is significant as 1,2-PDO is a major byproduct of rhamnose and fucose degradation by gut microbiota. nih.gov The metabolism in P. freudenreichii is notable for its use of bacterial microcompartments (BMCs), which are protein-shelled organelles that encapsulate the enzymes of the pathway. wur.nl This sequestration of the metabolic pathway is thought to protect the cell from the toxic intermediate, propionaldehyde (B47417). wur.nlplos.org

In rumen microorganisms, 1,2-propanediol is efficiently metabolized, with the primary end-products being propionic acid and 2-methylbutyric acid. oup.comnih.gov Propionaldehyde and n-propanol have been identified as intermediate compounds in this fermentation process. oup.comnih.gov

Saccharomyces cerevisiae (baker's yeast) has also been shown to degrade 3-chloro-1,2-propanediol, with the (S)-enantiomer being degraded at a higher rate than the (R)-enantiomer. acs.org

Enzymatic Degradation and Transformation Pathways in Non-Human Biological Systems

The enzymatic pathways for 1,2-propanediol degradation are well-characterized in several bacteria. A key pathway, known as the propanediol utilization (pdu) pathway, involves a series of enzymatic reactions. wur.nl

The central steps in the microbial degradation of 1,2-propanediol are:

Dehydration: The pathway initiates with the conversion of 1,2-propanediol to propionaldehyde. This reaction is catalyzed by a coenzyme B12-dependent diol dehydratase (PduCDE). wur.nlasm.orguniprot.org

Oxidation/Reduction of Propionaldehyde: The resulting propionaldehyde, a toxic intermediate, is then processed through two main branches:

It can be oxidized to propionyl-CoA by a CoA-dependent propionaldehyde dehydrogenase (PduP). wur.nlasm.org Propionyl-CoA can then be converted to propionate, a reaction that generates ATP. asm.orgresearchgate.net

Alternatively, it can be reduced to 1-propanol by a propanol (B110389) dehydrogenase (PduQ), which helps maintain the cell's redox balance. nih.govwur.nl

In Salmonella enterica, the enzymes for the initial steps of 1,2-PDO degradation are encapsulated within bacterial microcompartments (BMCs). plos.orgasm.orgasm.org This compartmentalization is believed to enhance the efficiency of the pathway by concentrating intermediates and protecting the rest of the cell from the toxic propionaldehyde. plos.orguniprot.org The pdu operon in Salmonella encodes the necessary enzymes and structural proteins for the BMC. wikigenes.org

In E. coli, the evolution of L-1,2-propanediol catabolism involves the recruitment of enzymes from other metabolic pathways. L-lactaldehyde, derived from propanediol, is converted to L-lactate by L-lactaldehyde:NAD oxidoreductase. Subsequently, an inducible NAD-independent L-lactate dehydrogenase converts L-lactate to pyruvate (B1213749), which then enters central metabolism. nih.gov

The following table summarizes the key enzymes involved in the degradation of 1,2-propanediol in various microorganisms.

| Enzyme | Gene(s) | Reaction Catalyzed | Organism(s) | Reference(s) |

| Diol Dehydratase | pduCDE | 1,2-Propanediol → Propionaldehyde | Salmonella enterica, Propionibacterium freudenreichii | wur.nl, asm.org, uniprot.org |

| Propionaldehyde Dehydrogenase | pduP | Propionaldehyde → Propionyl-CoA | Salmonella enterica | wur.nl, asm.org |

| Propanol Dehydrogenase | pduQ | Propionaldehyde → 1-Propanol | Salmonella enterica, Propionibacterium freudenreichii | wur.nl, nih.gov |

| Phosphotransacylase | pduL | Propionyl-CoA → Propionyl-phosphate | Salmonella enterica | asm.org |

| Propionate Kinase | pduW | Propionyl-phosphate → Propionate | Salmonella enterica | asm.org |

| Propanediol Oxidoreductase | fucO | Lactaldehyde ↔ Propane-1,2-diol | Escherichia coli | wikigenes.org |

| L-Lactaldehyde Dehydrogenase | ald | L-Lactaldehyde → L-Lactate | Escherichia coli | nih.gov |

| L-Lactate Dehydrogenase | - | L-Lactate → Pyruvate | Escherichia coli | nih.gov |

Engineering Microbial Strains for Enhanced Production or Biotransformation of Diols

Metabolic engineering has been a powerful tool for developing microbial strains capable of producing diols like 1,2-propanediol from renewable feedstocks such as glucose and starch. wiley.comnih.govnih.gov The general strategy involves introducing a heterologous pathway into a host organism, typically E. coli, and then optimizing the host's metabolism to direct more carbon flux towards the desired product.

A common biosynthetic pathway for 1,2-propanediol production in engineered E. coli starts from the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP). nih.gov

Methylglyoxal (B44143) Synthase: DHAP is converted to methylglyoxal by methylglyoxal synthase (encoded by mgsA). asm.orggoogle.com

Reduction to Aldehyde: Methylglyoxal is then reduced to either lactaldehyde or acetol.

Final Reduction to Diol: These intermediates are further reduced to 1,2-propanediol by various dehydrogenases. asm.orgacs.org

Key strategies for enhancing diol production include:

Overexpression of Pathway Genes: Increasing the expression of key enzymes in the biosynthetic pathway, such as methylglyoxal synthase and glycerol (B35011) dehydrogenase (gldA), has been shown to significantly improve 1,2-PDO titers. asm.orgnih.gov Co-expression of multiple pathway genes often leads to synergistic effects. asm.orgacs.org

Deletion of Competing Pathways: To increase the carbon flux towards the desired diol, competing metabolic pathways that consume precursor metabolites are often deleted. For example, disrupting genes involved in the pentose (B10789219) phosphate pathway (zwf), glycolysis (tpiA), and acetate (B1210297) formation (ackA, poxB) has led to increased 1,2-propanediol production. nih.govoup.com

Cofactor Engineering: The biosynthesis of reduced chemicals like diols is often limited by the availability of reducing equivalents, primarily NADH or NADPH. acs.orgacs.org Engineering the cell's metabolism to regenerate these cofactors can enhance production. acs.org

Optimization of Fermentation Conditions: Factors such as oxygen availability (microaerobic conditions) and the composition of the culture medium can be optimized to favor diol production over cell growth or the formation of other byproducts. nih.govoup.com

Using Alternative Feedstocks: Research has also focused on engineering strains to produce diols from more complex and renewable substrates like starch and acetate, which could simplify upstream processing in industrial applications. nih.govacs.orgresearchgate.net

The following table presents some examples of engineered E. coli strains and their reported 1,2-propanediol production titers.

| Strain Engineering Strategy | Host Organism | Substrate | 1,2-PDO Titer (g/L) | Reference(s) |

| Overexpression of gldA and mgsA | E. coli AG1 | Glucose | 0.7 | asm.org, nih.gov |

| Disruption of zwf, tpiA, ackA, poxB; overexpression of pathway | E. coli | Glucose | 0.85 | oup.com |

| Overexpression of mgsA, gldA, fucO | E. coli | Glucose | 1.52 | acs.org |

| Overexpression of pathway with NADH regeneration system | E. coli | Glucose | 2.14 | acs.org |

| Expression of α-amylase and 1,2-PDO pathway genes | E. coli BW25113 (ΔpflA) | Starch | 0.030 | nih.gov |

Metabolic Flux Analysis in Microbial Systems Relevant to Diol Production

Metabolic flux analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of all intracellular reactions in a metabolic network. jmb.or.kr By using 13C-labeled substrates (like 13C-glucose) and measuring the labeling patterns in metabolic intermediates and products, MFA can provide a detailed map of how carbon is distributed throughout the cell's metabolism. mdpi.com

MFA has been instrumental in understanding and optimizing microbial systems for diol production. researchgate.netresearchgate.net Its applications in this context include:

Quantifying Flux Redistribution: When a microbial strain is engineered (e.g., by gene knockout or overexpression), MFA can precisely quantify how these modifications alter the metabolic fluxes. mdpi.comnih.gov For example, it can confirm that deleting a competing pathway successfully redirects carbon flux towards the product synthesis pathway. nih.gov

Validating Metabolic Models: The flux data obtained from MFA can be used to validate and refine genome-scale metabolic models of the production organism. researchgate.net These models can then be used for in silico predictions to identify novel engineering targets for improved production.

Optimizing Production Pathways: MFA can help in designing optimal metabolic pathways for the production of a specific metabolite. jmb.or.kr For instance, in the case of succinic acid production in E. coli, MFA suggested that the pyruvate carboxylation pathway would be more efficient than the phosphoenolpyruvate (B93156) carboxylation pathway. jmb.or.kr

Assessing Cofactor Balance: The analysis can reveal the balance of reducing equivalents (NADH and NADPH) within the cell, which is often a critical factor for the production of reduced chemicals like diols. jmb.or.krmdpi.com This can guide strategies for cofactor engineering.

For example, a 13C-MFA study on an engineered E. coli strain producing 1,4-butanediol (B3395766) (another diol) revealed the flux distribution through the central metabolic pathways, highlighting the importance of the oxidative tricarboxylic acid (TCA) cycle for generating the necessary reducing power. researchgate.net Similarly, studies on acetate utilization for diol production have used MFA to understand how overexpressing acetate uptake and conversion pathways alters the carbon flux towards the final products. acs.orgnih.gov By comparing the metabolic fluxes between different engineered strains, researchers can identify the most effective strategies for improving yield and productivity. mdpi.com

Future Research Directions and Emerging Applications

Development of Novel Stereoselective Catalysts for (2R)-3-Methoxypropane-1,2-diol Synthesis

The synthesis of optically pure chiral diols like this compound is a significant challenge in organic chemistry. nih.gov The precise three-dimensional arrangement of atoms is crucial for the biological activity and material properties of the final products. Consequently, a major area of future research is the development of novel catalysts that can produce the desired stereoisomer with high selectivity and yield.

Current research focuses on several classes of catalysts:

Metal-based Catalysts: Transition metal complexes (e.g., using rhodium, ruthenium, iridium, or cobalt) are being investigated for asymmetric hydrogenation, dihydroxylation, and other reactions to create chiral centers with high control. thieme-connect.de The goal is to develop catalysts that are not only highly selective but also operate under mild conditions and can be recycled to improve process sustainability.

Organocatalysts: These are small organic molecules that can catalyze reactions without a metal center. Proline and its derivatives, as well as chiral phosphoric acids, have shown promise in promoting stereoselective aldol (B89426) and Michael reactions, which can be key steps in the synthesis of chiral diols. Research is aimed at designing new organocatalysts with enhanced activity and broader substrate scope.

Biocatalysts: Enzymes such as ketoreductases, lipases, and epoxide hydrolases offer unparalleled stereoselectivity. Future work will involve enzyme engineering and directed evolution to create bespoke enzymes specifically tailored for the synthesis of this compound from simple, renewable starting materials.

A key challenge is the late-stage functionalization of complex molecules, and developing catalysts that can selectively introduce the diol functionality into an existing molecular scaffold remains a priority. nih.gov

Table 1: Comparison of Catalytic Strategies for Chiral Diol Synthesis

| Catalyst Type | Advantages | Research Focus |

|---|---|---|

| Metal-based Catalysts | High turnover frequency, well-understood mechanisms. | Reducing cost (using earth-abundant metals), improving recyclability, ligand design. acs.org |

| Organocatalysts | Low toxicity, stability to air and moisture, readily available. | Enhancing catalytic activity, expanding reaction scope, immobilization on solid supports. |

| Biocatalysts (Enzymes) | Excellent stereoselectivity, mild reaction conditions, environmentally benign. nih.gov | Enzyme discovery, protein engineering for specific substrates, improving operational stability. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Diol Chemistry

Future research in this domain will focus on:

Reaction Outcome Prediction: ML models, such as graph neural networks (GNNs) and transformers, are being trained on vast chemical reaction databases like Reaxys and USPTO. deepchem.ioacs.org These models can predict the likely products, yields, and stereoselectivity of a reaction given the reactants and conditions. For this compound, this could rapidly identify promising synthetic routes from a multitude of possibilities. deepchem.io

Condition Optimization: AI algorithms can analyze the complex interplay between catalysts, solvents, temperature, and substrates. acs.org By building predictive models from experimental data, researchers can use AI to suggest optimal reaction conditions to maximize the yield and purity of the target diol, minimizing the number of required experiments. princeton.edu For instance, a "random forest" model can effectively predict reaction yields by building multiple decision trees from a training dataset. princeton.edu

De Novo Catalyst Design: Generative AI models can be used to design novel catalysts with desired properties. By learning the relationship between a catalyst's structure and its performance, these models can propose new molecular structures for stereoselective catalysts that are predicted to be highly effective for synthesizing this compound.

Green Chemistry Approaches in the Synthesis of Chiral Methoxypropanediols

The pharmaceutical and chemical industries are increasingly adopting the principles of green chemistry to reduce their environmental impact. ijbpas.com The synthesis of chiral methoxypropanediols, including this compound, is a key area for the application of these sustainable practices.

Key research directions in green chemistry for diol synthesis include:

Use of Renewable Feedstocks: A primary goal is to move away from petroleum-based starting materials. Researchers are exploring the use of biomass-derived platform molecules, such as glycerol (B35011) (a byproduct of biodiesel production), which can be chemically or enzymatically converted into chiral methoxypropanediols.

Biocatalysis: As mentioned earlier, enzymes operate in water under mild conditions and are biodegradable, making them a cornerstone of green chemistry. nih.gov The use of whole-cell biocatalysts or immobilized enzymes can lead to highly efficient and sustainable processes for producing chiral diols. researchgate.netresearchgate.net

Benign Solvents and Conditions: A major focus is on replacing hazardous organic solvents with greener alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids. ejcmpr.com Furthermore, developing reactions that can be run at ambient temperature and pressure reduces energy consumption.

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all reactant atoms into the final product, minimizing waste. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

The development of one-pot or cascade reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, is a particularly promising green approach that can significantly improve efficiency and reduce waste. researchgate.net

Expanding the Scope of this compound as a Platform Chemical for Advanced Materials

While currently explored for specific applications, this compound possesses the structural features of a versatile platform chemical—a building block that can be converted into a wide range of higher-value products. Its bifunctional nature (two hydroxyl groups) makes it an ideal monomer for polymerization.

Future research will likely explore its use in creating:

Biodegradable Polymers: The diol can be reacted with dicarboxylic acids or their derivatives to form polyesters. The presence of the chiral center and the ether linkage in the polymer backbone can be used to tune the material's properties, such as its melting point, crystallinity, and rate of biodegradation.

Polyurethanes: Reaction with diisocyanates would yield polyurethanes. The specific stereochemistry of the diol could impart unique properties to the resulting foams, elastomers, or coatings.

Functional Fluids: The ether and diol functionalities suggest potential applications as a component in lubricants, hydraulic fluids, or solvents where specific viscosity, polarity, and thermal stability are required.

Chiral Auxiliaries and Ligands: The optically pure diol can serve as a starting material for the synthesis of more complex chiral ligands used in asymmetric catalysis, further propagating its value in creating other high-purity chiral molecules. nih.gov

A related compound, 3-(l-menthoxy)propane-1,2-diol, is already used as a cooling agent in cosmetics and food products, demonstrating the potential for functional derivatives of methoxypropanediols in consumer applications. google.comwikipedia.org Research into the specific properties conferred by the this compound moiety will be crucial for unlocking its potential in materials science.

Deepening Mechanistic Understanding of Biocatalytic Processes Involving Diols

While biocatalysis offers immense potential, its rational application and improvement depend on a fundamental understanding of how enzymes work at a molecular level. acs.org For processes involving diols like this compound, future research will need to focus on the intricate mechanisms of relevant enzymes.

Key areas of investigation include:

Enzyme-Substrate Interactions: Using techniques like X-ray crystallography and computational modeling, researchers can visualize how a diol substrate binds to the active site of an enzyme. This knowledge is critical for explaining and predicting an enzyme's stereoselectivity.

Reaction Mechanisms: Understanding the step-by-step chemical transformations that occur within the enzyme's active site allows scientists to identify rate-limiting steps and bottlenecks in the catalytic cycle. For example, mechanistic studies on oxidoreductases could reveal how the selective oxidation of one of the two hydroxyl groups in the diol is achieved.

Rational Enzyme Design: A deep mechanistic understanding provides a roadmap for protein engineering. acs.org Scientists can make targeted mutations to the enzyme's amino acid sequence to alter its properties, such as improving its stability, increasing its activity, or even inverting its stereoselectivity to produce the (2S) enantiomer instead of the (2R).

Cascade Reactions: Designing efficient multi-enzyme cascade reactions requires a thorough understanding of each biocatalyst, including potential substrate or product inhibition effects between different enzymes in the pathway. researchgate.net

By combining experimental kinetics, structural biology, and computational chemistry, researchers can build predictive models for biocatalytic systems, accelerating the development of robust and efficient enzymatic processes for the synthesis and modification of chiral diols. acs.org

Q & A

Basic Research Questions

Q. How is (2R)-3-methoxypropane-1,2-diol identified and quantified in complex matrices like wine?

- Methodological Answer : The compound is analyzed using GC-MS with a polar column after extraction via salting-out (K₂CO₃) and diethyl ether partitioning. Quantification employs matrix calibration with internal standards (e.g., deuterated butane-1,4-diol) to correct for matrix effects. Detection limits range from 0.1 mg/L (3-MPD) to 0.5 mg/L (CycDs), with recovery rates validated at 95–105% .

Q. What are the primary synthetic routes for this compound?